molecular formula C16H17N5O3 B2383911 1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1338665-78-3

1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2383911
CAS No.: 1338665-78-3
M. Wt: 327.344
InChI Key: NFKADDYHUBIWKQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridine ring, and an oxadiazole ring . The presence of these functional groups suggests that the compound may have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

The synthesis of similar compounds often involves the use of tert-butylamidoxime as a starting material . This compound is activated by PTSA–ZnCl2, resulting in the formation of a Lewis acid–ammonia complex as a leaving group, giving rise to the formation of the nitrile oxide .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups . The presence of the oxadiazole ring, in particular, is noteworthy as it is a relatively uncommon feature in organic compounds .


Chemical Reactions Analysis

The compound’s chemical reactions are likely to be influenced by the presence of its various functional groups. For example, the oxadiazole ring can participate in a variety of reactions, including cycloaddition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Based on the structures of similar compounds, it can be inferred that it might be a solid at room temperature .

Scientific Research Applications

Synthesis and Characterization

Research on the synthesis and characterization of related compounds, such as 1,2,4-oxadiazole and pyrazole derivatives, is vital for developing new materials with potential applications in pharmaceuticals and materials science. For instance, Maftei et al. (2016) described the design, structural characterization, and potential medical application of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives. These compounds were designed to modify their lipophilicity for improved cell wall barrier transport, with some showing in vitro anti-cancer activity (Maftei et al., 2016).

Optical Properties

The investigation into the optical properties of novel derivatives, such as those studied by Ge et al. (2014), highlights the potential use of these compounds in optical applications. The study focused on the fluorescence characteristics of compounds in dichloromethane, exploring how various substituents affect absorption and emission (Ge et al., 2014).

Biological Activities

Several studies have explored the biological activities of 1,2,4-oxadiazole derivatives, demonstrating their potential in medical and pharmaceutical research. For example, antimycobacterial activities of substituted isosteres of pyridine- and pyrazinecarboxylic acids were investigated, showing that these compounds exhibit varying degrees of potency against Mycobacterium tuberculosis (Gezginci et al., 2001).

Advanced Material Applications

Research on 1,2,4-oxadiazole derivatives also extends to materials science, where these compounds are explored for their mechanoluminescence and as components in organic light-emitting diodes (OLEDs). Huang et al. (2013) synthesized Pt(II) complexes with pyrazole chelates, which showed promising applications in mechanoluminescent materials and efficient white OLEDs (Huang et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-9-11(14(22)23)8-18-21(9)12-7-10(5-6-17-12)13-19-15(20-24-13)16(2,3)4/h5-8H,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKADDYHUBIWKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=NC=CC(=C2)C3=NC(=NO3)C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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